molecular formula C15H28N4O4 B14119704 (1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid

(1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid

Cat. No.: B14119704
M. Wt: 328.41 g/mol
InChI Key: XRQDFNLINLXZLB-ZOLYEBIHSA-N
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Description

The compound with the molecular formula C15H28N4O4 Peramivir . It is a cyclopentane derivative and functions as a neuraminidase inhibitor, which is used primarily as an antiviral agent against influenza viruses. Peramivir is particularly effective against both influenza A and B viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peramivir is synthesized through a multi-step process involving the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of Peramivir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Peramivir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of Peramivir with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Peramivir has a wide range of scientific research applications, including:

Mechanism of Action

Peramivir exerts its effects by inhibiting the activity of neuraminidase, an enzyme found on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus. The molecular targets include the active sites of neuraminidase, where Peramivir binds and blocks the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Peramivir is unique due to its high efficacy and selectivity for neuraminidase, as well as its ability to be administered intravenously, making it suitable for severe cases of influenza where oral administration is not feasible .

Properties

Molecular Formula

C15H28N4O4

Molecular Weight

328.41 g/mol

IUPAC Name

(1S,2S,3S,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12+,13+/m0/s1

InChI Key

XRQDFNLINLXZLB-ZOLYEBIHSA-N

Isomeric SMILES

CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C

Origin of Product

United States

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